Ethyl thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 59944-78-4 and a molecular weight of 207.25 . It has a linear formula of C10H9NO2S . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate involves several steps. One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of Ethyl thieno[2,3-b]pyridine-2-carboxylate is represented by the InChI Code: 1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving Ethyl thieno[2,3-b]pyridine-2-carboxylate are complex and involve multiple steps. For instance, the reaction of thieno [2,3- b ]pyridine 3 with hydrazine hydrate in boiling n -butanol .Physical And Chemical Properties Analysis
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a solid compound with a melting point of 61 - 63°C .Scientific Research Applications
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Synthesis of Thieno[2,3-b]pyridines
- Field : Organic Chemistry
- Application : Ethyl thieno[2,3-b]pyridine-2-carboxylate is used as a starting material or key intermediate in the synthesis of thieno[2,3-b]pyridines . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Method : The synthesis involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .
- Results : The synthesis leads to the production of thieno[2,3-b]pyridines, which have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
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Synthesis of Fused Pyrimidine Hybrids
- Field : Medicinal Chemistry
- Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .
- Method : The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
- Results : The synthesis leads to the production of fused pyrimidine hybrids .
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Synthesis of Azo Dyes
- Field : Dye Chemistry
- Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives can be used in the synthesis of azo dyes . Azo dyes are used extensively in the textile industry for their vibrant colors and high stability .
- Method : The cycloaddition reaction of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives with arylazoacetylacetones or arylazomalononitriles leads to the formation of the corresponding azo dyes .
- Results : The synthesized azo dyes were applied to polyesters and polyamides fibers .
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Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : Thieno[2,3-b]pyridines, which can be synthesized from Ethyl thieno[2,3-b]pyridine-2-carboxylate, have shown a wide range of pharmacological and biological utility . They have demonstrated anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
- Method : The synthesis involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate .
- Results : The synthesis leads to the production of thieno[2,3-b]pyridines, which have shown various pharmacological activities .
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Synthesis of Pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones
- Field : Organic Chemistry
- Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives can be used in the synthesis of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Method : The synthesis involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base .
- Results : The synthesis leads to the production of pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
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Synthesis of Cycloalkylthienopyridine-2-carboxamides
- Field : Medicinal Chemistry
- Application : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used as a versatile precursor for the synthesis of cycloalkylthienopyridine-2-carboxamides . These compounds are an important class of heterocyclic compounds due to their pharmacological and biological utility .
- Method : The synthesis involves the reaction of cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .
- Results : The synthesis leads to the production of cycloalkylthienopyridine-2-carboxamides .
Safety And Hazards
properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thieno[2,3-b]pyridine-2-carboxylate | |
CAS RN |
59944-78-4 | |
Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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